molecular formula C25H21N5O4 B12022491 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-72-3

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12022491
CAS No.: 634896-72-3
M. Wt: 455.5 g/mol
InChI Key: FZLUAEGCHOZWSZ-CVKSISIWSA-N
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Description

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrobenzylidene group, and a methylbenzyl ether moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the nitrobenzylidene group: This step involves the reaction of the pyrazole derivative with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the Schiff base.

    Attachment of the methylbenzyl ether moiety: This can be accomplished by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methylbenzyl ether moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrobenzylidene group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the pyrazole ring, nitrobenzylidene group, and methylbenzyl ether moiety allows for diverse applications and interactions with various biological targets.

Properties

CAS No.

634896-72-3

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21N5O4/c1-17-5-7-18(8-6-17)16-34-22-11-9-20(10-12-22)23-14-24(28-27-23)25(31)29-26-15-19-3-2-4-21(13-19)30(32)33/h2-15H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+

InChI Key

FZLUAEGCHOZWSZ-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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